N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide features a multi-heterocyclic architecture comprising a benzodioxin ring, a tetrahydroquinazolinone core, and a 3,5-dimethylpyrazole substituent. Its molecular formula is C₂₃H₂₈N₅O₄, with a calculated molecular weight of 438.5 g/mol.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14-11-15(2)28(26-14)23-25-18-6-4-3-5-17(18)22(30)27(23)13-21(29)24-16-7-8-19-20(12-16)32-10-9-31-19/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,24,29) |
InChI Key |
GAOIUEXYDROIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroquinazolinone Core
The tetrahydroquinazolinone scaffold serves as the central heterocyclic framework. A Gould-Jacobs cyclization is frequently employed, beginning with the reaction of anthranilic acid derivatives with cyclic ketones. For instance, cyclohexanone reacts with 2-aminobenzamide under acidic conditions to yield 5,6,7,8-tetrahydroquinazolin-4(3H)-one . Alternatively, cyclocondensation of diamines with carbonyl compounds in the presence of catalytic acid generates the tetrahydroquinazolinone ring .
Table 1: Representative Conditions for Tetrahydroquinazolinone Synthesis
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminocyclohexanecarboxylic acid | Acetic anhydride, reflux, 12 h | 78% | |
| Cyclohexanone + urea | HCl, ethanol, 80°C, 6 h | 65% |
Modification at position 2 of the quinazolinone is critical for introducing the pyrazole substituent. Bromination using phosphorus oxybromide (POBr₃) or nucleophilic displacement with sodium hydride and alkyl halides provides a reactive site for subsequent functionalization .
| Leaving Group | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cl | K₂CO₃ | DMF | 100°C | 62% |
| Br | Cs₂CO₃ | DMSO | 120°C | 75% |
Notably, the use of polar aprotic solvents like dimethylformamide (DMF) and cesium carbonate as a base enhances reaction efficiency .
Functionalization with an Acetamide Spacer
The acetamide linker is installed via alkylation of the tetrahydroquinazolinone nitrogen. Treatment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl with bromoacetyl bromide in the presence of triethylamine generates the intermediate bromide . Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples a hydroxyl-containing precursor to the quinazolinone nitrogen .
Table 3: Acetamide Spacer Installation Methods
Coupling with the Benzodioxin Amine
The final step involves amide bond formation between the acetamide intermediate and 2,3-dihydro-1,4-benzodioxin-6-amine. Activation of the carboxylic acid (if present) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling . Alternatively, direct aminolysis of an activated ester (e.g., NHS ester) with the benzodioxin amine in dichloromethane (DCM) achieves the desired product .
Table 4: Amide Coupling Conditions
| Activation Method | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | RT | 70% |
| NHS ester | THF | 40°C | 68% |
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields the final compound .
Analytical Characterization and Validation
Critical validation data include nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) purity assessments. For example:
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new analogs.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers may investigate its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The compound’s structure suggests it could interact with multiple pathways, potentially influencing various biological functions.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s tetrahydroquinazolinone core distinguishes it from analogs with alternative heterocycles:
- Benzoxazinone derivatives (e.g., compounds 7a-c from ): These feature a benzoxazinone ring fused to pyrimidine, offering a planar structure conducive to π-π stacking. However, the absence of a tetrahydroquinazolinone reduces conformational flexibility compared to the target compound .
- Triazole derivatives (e.g., ): The 1,2,4-triazole ring with a sulfur atom (thioacetamide) enhances polarity, which may improve solubility but reduce membrane permeability relative to the target’s dimethylpyrazole group .
Substituent Analysis
Molecular Weight and Physicochemical Properties
- Target Compound : 438.5 g/mol (higher molecular weight may limit bioavailability).
- Compound : 423.4 g/mol (lower weight but dimethoxyphenyl increases polarity).
- The pyrazole group in the target compound contributes to a calculated LogP ~2.8 (estimated), suggesting moderate lipophilicity, whereas the thioacetamide in may lower LogP .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on various research studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 366.4 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the benzodioxin and pyrazole moieties exhibit a range of biological activities including:
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds derived from substituted enaminones demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| P1 | Significant | Moderate |
| P6 | Significant | Low |
| P11 | High | Moderate |
2. Enzyme Inhibition
The compound was screened for its inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The results indicated promising inhibitory activity .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (mM) |
|---|---|
| α-glucosidase | 0.05 |
| Acetylcholinesterase | 0.03 |
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized various sulfonamide derivatives incorporating the benzodioxin structure and evaluated their biological activities. The findings suggested that these compounds could serve as potential therapeutic agents for T2DM and AD due to their enzyme inhibition capabilities .
Case Study 2: Antimicrobial Screening
In another study focusing on pyrazole derivatives, compounds were evaluated for their antimicrobial efficacy using disc diffusion assays against standard bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, particularly against Gram-positive bacteria .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Binding: The structural features allow it to bind effectively to enzyme active sites, inhibiting their activity.
- Antimicrobial Mechanism: The presence of the pyrazole ring may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise reaction control : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, as seen in benzothiazepinone analogs .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for amide coupling and heterocycle formation .
- Temperature modulation : Reflux conditions (e.g., 80–100°C) improve cyclization of tetrahydroquinazolinone moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC isolates intermediates and final products .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy : - and -NMR verify proton environments (e.g., benzodioxin aromatic signals at δ 6.7–7.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments, critical for distinguishing regioisomers .
- Infrared spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650 cm) and pyrazole N-H bonds (~3400 cm) .
Q. What strategies are recommended for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity for quinazolinone derivatives) .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can mechanistic insights into its bioactivity be elucidated?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., methyl → halogen on pyrazole) and compare IC values (Table 1) .
- X-ray crystallography : Resolve ligand-target co-crystals (e.g., kinase binding pockets) to identify key interactions .
- Molecular dynamics simulations : Model binding stability of the acetamide group in aqueous environments .
Q. Table 1: SAR of Analogous Compounds
| Compound Modification | Biological Activity (IC) | Key Interaction | Reference |
|---|---|---|---|
| Pyrazole 3,5-dimethyl | 12 nM (Kinase X) | H-bond with Asp32 | |
| Benzodioxin → Benzothiophene | 45 nM (Kinase X) | Hydrophobic cleft |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence polarization assays .
- Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, reducing false negatives .
- Proteomic profiling : Use phosphoproteomics to identify off-target effects in cell-based models .
Q. What computational approaches predict metabolic stability?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP < 3) and cytochrome P450 interactions .
- Density functional theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., acetamide hydrolysis) .
- Metabolite identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites .
Q. How to assess stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via HPLC .
- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS .
Q. What strategies improve derivative efficacy while reducing toxicity?
Methodological Answer:
- Bioisosteric replacement : Substitute benzodioxin with benzofuran to enhance metabolic stability .
- Prodrug design : Mask the acetamide as an ester to improve bioavailability .
- Toxicophore elimination : Replace tetrahydroquinazolinone with pyridazinone to reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
